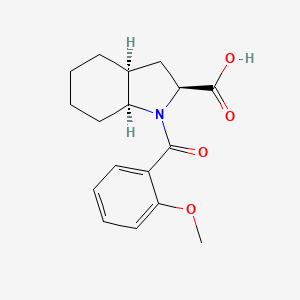
(2S,3aS,7aS)-1-(2-methoxybenzoyl)-octahydro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3aS,7aS)-1-(2-methoxybenzoyl)-octahydro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2S,3aS,7aS)-1-(2-methoxybenzoyl)-octahydro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various therapeutic areas.
- Molecular Formula : C18H23NO3
- Molecular Weight : 303.35 g/mol
- CAS Number : 2173637-97-1
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Octahydroindole Framework : The bicyclic structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Methoxybenzoyl Group : This is typically achieved using acylation techniques that introduce the 2-methoxybenzoyl moiety onto the indole framework.
- Purification and Characterization : The final product is purified using chromatography and characterized by NMR and mass spectrometry.
Antihypertensive Properties
This compound is structurally related to perindopril, an ACE inhibitor used in hypertension management. Research indicates that compounds with similar structures can inhibit angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure .
Anticancer Activity
Studies have shown that derivatives of octahydroindole compounds exhibit anticancer properties. The incorporation of lipophilic groups enhances their ability to penetrate cell membranes, potentially increasing their efficacy against cancer cells . For instance, octahydroindole derivatives have been explored as bradykinin B2 receptor antagonists with promising results in cancer models .
Neuroprotective Effects
Recent research suggests that this compound may exhibit neuroprotective effects. The structural features of this compound allow for interactions with neuroreceptors, which could mitigate neurodegenerative processes .
Study 1: Antihypertensive Efficacy
A clinical trial involving a derivative of octahydroindole showed significant reductions in systolic and diastolic blood pressure among hypertensive patients. The mechanism was attributed to ACE inhibition and increased bradykinin levels .
Study 2: Anticancer Activity
In vitro studies demonstrated that octahydroindole derivatives inhibited the proliferation of various cancer cell lines. The compounds induced apoptosis through mitochondrial pathways, suggesting a mechanism for their anticancer activity .
Summary of Findings
| Property | Description |
|---|---|
| Antihypertensive | Inhibits ACE, lowers blood pressure |
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuroprotective | Potential interactions with neuroreceptors |
Propiedades
IUPAC Name |
(2S,3aS,7aS)-1-(2-methoxybenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-22-15-9-5-3-7-12(15)16(19)18-13-8-4-2-6-11(13)10-14(18)17(20)21/h3,5,7,9,11,13-14H,2,4,6,8,10H2,1H3,(H,20,21)/t11-,13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAMKNSIXZGURH-UBHSHLNASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3CCCCC3CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














